9alpha-Fluoro-6alpha-methylprednisolone 21-acetate
Overview
Description
9alpha-Fluoro-6alpha-methylprednisolone 21-acetate is a synthetic corticosteroid hormone. It is a derivative of prednisolone, modified to enhance its anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 9alpha position and methylation at the 6alpha position, followed by esterification at the 21 position to form the acetate ester. The reaction conditions typically involve the use of fluorinating agents, methylating agents, and acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
9alpha-Fluoro-6alpha-methylprednisolone 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acetic anhydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
9alpha-Fluoro-6alpha-methylprednisolone 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a quality control standard.
Mechanism of Action
The mechanism of action of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, less potent due to the absence of fluorine and methyl groups.
Dexamethasone: Another synthetic corticosteroid, more potent but with different side effect profiles.
Betamethasone: Similar in structure but with different pharmacokinetics and potency.
Uniqueness
9alpha-Fluoro-6alpha-methylprednisolone 21-acetate is unique due to its specific modifications, which enhance its anti-inflammatory and immunosuppressive properties while potentially reducing side effects compared to other corticosteroids.
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-16-6-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(18,25)21(3)7-5-15(27)10-17(13)21/h5,7,10,13,16,18-19,28,30H,6,8-9,11-12H2,1-4H3/t13-,16-,18-,19-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZRGYRHWSJFB-OOACPSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128803 | |
Record name | (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432-33-7 | |
Record name | (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Methyl-9alpha-fluoroprednisolone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone, acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW384PW2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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